molecular formula C12H12OS B2548259 2-Acetyl-3,7-dimethylbenzo(b)thiophene CAS No. 6179-06-2

2-Acetyl-3,7-dimethylbenzo(b)thiophene

Cat. No.: B2548259
CAS No.: 6179-06-2
M. Wt: 204.29
InChI Key: BPCHHUKWYHUXOD-UHFFFAOYSA-N
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Description

2-Acetyl-3,7-dimethylbenzo[b]thiophene is a sulfur-containing heterocyclic compound featuring a benzo[b]thiophene core substituted with acetyl and methyl groups at positions 2, 3, and 5. The acetyl group at position 2 and methyl substituents at 3 and 7 influence electronic, steric, and pharmacological characteristics, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(3,7-dimethyl-1-benzothiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c1-7-5-4-6-10-8(2)12(9(3)13)14-11(7)10/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCHHUKWYHUXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3,7-dimethylbenzo(b)thiophene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,7-dimethylbenzo(b)thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3,7-dimethylbenzo(b)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-3,7-dimethylbenzo(b)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-3,7-dimethylbenzo(b)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Benzo[b]thiophene Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2-Acetyl-3,7-dimethylbenzo[b]thiophene* C₁₃H₁₂OS 216.30 2-acetyl, 3,7-dimethyl Enhanced lipophilicity, steric bulk
2-Acetyl-3-methylbenzo[b]thiophene C₁₁H₁₀OS 190.26 2-acetyl, 3-methyl High reactivity due to acetyl group
2-(3',4',5'-Trimethoxybenzoyl)-benzo[b]thiophene C₁₉H₁₆O₄S 356.39 2-trimethoxybenzoyl Tubulin-binding activity
2-Amino-3-acetylbenzo[b]thiophene C₁₀H₉NOS 191.25 2-acetyl, 3-amino Improved solubility via amino group

*Note: Data for 2-Acetyl-3,7-dimethylbenzo[b]thiophene are inferred from analogs like 2-acetyl-3-methylbenzo[b]thiophene .

  • Electronic Effects: The acetyl group at position 2 introduces electron-withdrawing effects, stabilizing the thiophene ring and influencing reactivity.
  • Lipophilicity : The additional methyl group in 2-acetyl-3,7-dimethylbenzo[b]thiophene increases logP compared to 2-acetyl-3-methylbenzo[b]thiophene, favoring membrane permeability but possibly reducing aqueous solubility .

Biological Activity

Overview

2-Acetyl-3,7-dimethylbenzo(b)thiophene is an organic compound with the molecular formula C12H12OS. It is part of the benzothiophene family, which includes sulfur-containing heterocyclic compounds known for their diverse biological activities. The compound features an acetyl group at the 2-position and two methyl groups at the 3- and 7-positions of the benzothiophene ring, contributing to its unique chemical and biological properties.

Property Value
Molecular Formula C12H12OS
Molecular Weight 220.29 g/mol
IUPAC Name 1-(3,7-dimethyl-1-benzothiophen-2-yl)ethanone
Boiling Point Not specified
Melting Point Not specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in Journal of Medicinal Chemistry reported that derivatives of benzothiophenes, including this compound, showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, particularly beta-lactamase, which confers resistance to common antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a study demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to modulate cell signaling pathways associated with cancer proliferation makes it a promising candidate for further drug development .

The biological effects of this compound are mediated through various pathways:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes in bacteria and cancer cells.
  • Signal Transduction Modulation : It may affect cellular signaling pathways that regulate cell growth and apoptosis.
  • Interaction with Receptors : The compound can interact with various receptors in biological systems, influencing their activity and downstream effects.

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several benzothiophene derivatives against clinical isolates. Results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate effectiveness compared to other tested compounds .
  • Cancer Cell Apoptosis : In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a significant increase in apoptotic cells (up to 70% at a concentration of 50 µM), indicating its potential role as an anticancer agent .

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